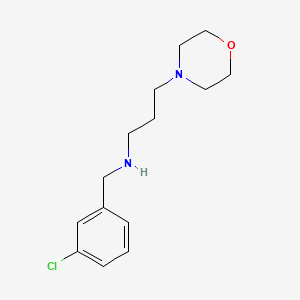

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

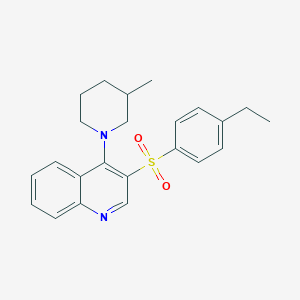

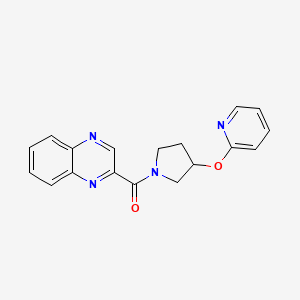

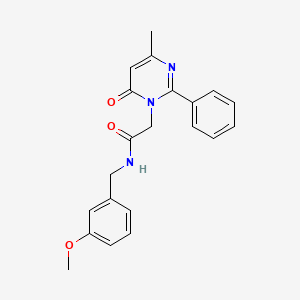

The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (a chlorine atom), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propyl group (a three-carbon chain). The exact structure and properties would depend on how these groups are connected .

Molecular Structure Analysis

The molecular structure of this compound would depend on the exact arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3-Chlorobenzyl bromide is a liquid at room temperature with a boiling point of 109-110 °C . 3-Chlorobenzoyl chloride is also a liquid, with a boiling point of 215-216 °C .科学的研究の応用

Catalytic Applications in CO2 Hydrogenation

One significant application of related amines is in catalysis, particularly in the field of carbon dioxide hydrogenation. For instance, manganese-catalyzed sequential hydrogenation of CO2 to methanol has been demonstrated, where amines such as benzylamine and morpholine play a crucial role in the N-formylation step utilizing CO2 and H2. This process represents an important advancement in base-metal-catalyzed homogeneous CO2 hydrogenation to methanol, showcasing the potential of such amines in environmental catalysis (Kar et al., 2017).

Role in Synthesis and Structural Studies

Amines, including structures similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been explored in synthetic and structural studies, particularly in coordination chemistry. For example, the reaction between 2-chlorobenzylamine and palladium compounds leads to the formation of complexes that are intermediates in the Buchwald-Hartwig aryl amination reaction. This highlights the utility of such amines in the synthesis of complex organic compounds and in understanding the mechanisms of catalytic reactions (Lewis et al., 2009).

Antibacterial Activity

Compounds derived from (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have shown promising antibacterial activity. A study on the halogenated hydrocarbon amination reaction produced a molecule demonstrating good antibacterial properties, suggesting potential applications in the development of new antibiotics or disinfectants (Zhi, 2010).

Environmental Analysis

Amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been analyzed in environmental samples, indicating their relevance in monitoring water quality and understanding the fate of organic compounds in the environment. For instance, methods for determining aliphatic amines in wastewater and surface water highlight the importance of detecting and quantifying such compounds (Sacher et al., 1997).

Antitumor Activity

Research has also focused on the synthesis of compounds with potential antitumor activity, where derivatives of amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This area of study is critical for the development of new cancer treatments (Ji et al., 2018).

Safety And Hazards

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERFUFHSNCLISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)

![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)